molecular formula C18H27FN4O2 B4087620 1-ethyl-4-[2-fluoro-5-(4-methyl-1-piperidinyl)-4-nitrophenyl]piperazine

1-ethyl-4-[2-fluoro-5-(4-methyl-1-piperidinyl)-4-nitrophenyl]piperazine

Cat. No. B4087620
M. Wt: 350.4 g/mol
InChI Key: QEASJMCWITVOBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-4-[2-fluoro-5-(4-methyl-1-piperidinyl)-4-nitrophenyl]piperazine, also known as EF5, is a chemical compound that has gained attention in the scientific community for its potential applications in cancer research. EF5 is a hypoxia marker that is used to identify and measure the level of oxygen in tumor cells.

Mechanism of Action

1-ethyl-4-[2-fluoro-5-(4-methyl-1-piperidinyl)-4-nitrophenyl]piperazine is a nitroaromatic compound that undergoes bioreduction in hypoxic conditions. The bioreduction process involves the transfer of electrons from the reduced form of nicotinamide adenine dinucleotide phosphate (NADPH) to this compound, resulting in the formation of a highly reactive radical species. The radical species can then react with oxygen to form a stable product that can be detected using immunohistochemistry or electron paramagnetic resonance.
Biochemical and Physiological Effects:
This compound has been shown to be a specific and sensitive marker for hypoxia in tumor cells. It has also been shown to be non-toxic and non-carcinogenic in animal models. This compound has been used to study the effect of hypoxia on tumor growth, metastasis, and response to therapy. It has also been used to study the effect of hypoxia on normal tissues, such as the brain and heart.

Advantages and Limitations for Lab Experiments

1-ethyl-4-[2-fluoro-5-(4-methyl-1-piperidinyl)-4-nitrophenyl]piperazine has several advantages for lab experiments. It is a specific and sensitive marker for hypoxia in tumor cells, which can help in the development of new cancer therapies. It is also non-toxic and non-carcinogenic in animal models. However, this compound has some limitations. It requires specialized equipment and expertise to synthesize and analyze. It also requires careful handling and storage to maintain its stability and activity.

Future Directions

There are several future directions for 1-ethyl-4-[2-fluoro-5-(4-methyl-1-piperidinyl)-4-nitrophenyl]piperazine research. One direction is to develop new cancer therapies that target hypoxic tumor cells. Another direction is to study the effect of hypoxia on normal tissues, such as the brain and heart. This compound can also be used to study the effect of hypoxia on other diseases, such as ischemic heart disease and stroke. Finally, this compound can be used to study the effect of hypoxia on the immune system, which can help in the development of new immunotherapies for cancer.

Scientific Research Applications

1-ethyl-4-[2-fluoro-5-(4-methyl-1-piperidinyl)-4-nitrophenyl]piperazine has been extensively used in cancer research as a hypoxia marker. Hypoxia is a condition where the level of oxygen in tumor cells is lower than that in normal cells. This condition is associated with tumor growth, metastasis, and resistance to radiation and chemotherapy. This compound is used to identify and measure the level of hypoxia in tumor cells, which can help in the development of new cancer therapies.

properties

IUPAC Name

1-ethyl-4-[2-fluoro-5-(4-methylpiperidin-1-yl)-4-nitrophenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN4O2/c1-3-20-8-10-22(11-9-20)16-13-17(18(23(24)25)12-15(16)19)21-6-4-14(2)5-7-21/h12-14H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEASJMCWITVOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C(=C2)N3CCC(CC3)C)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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